An In-depth Technical Guide to the Chemical Properties of Fmoc-2-methyl-D-phenylalanine
An In-depth Technical Guide to the Chemical Properties of Fmoc-2-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2-methyl-D-phenylalanine is a synthetic amino acid derivative that plays a crucial role in the fields of medicinal chemistry and drug discovery. The incorporation of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development.
The unique structural features of this compound—the D-configuration of the alpha-carbon and the methyl group at the 2-position of the phenyl ring—confer valuable properties to peptides that contain it. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and half-life of peptide-based therapeutics. The 2-methyl substitution introduces steric hindrance that can influence peptide conformation, receptor binding affinity, and selectivity. These modifications are strategic tools for medicinal chemists to fine-tune the pharmacological profiles of peptide drug candidates.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-2-methyl-D-phenylalanine, with a focus on experimental protocols and its role in the development of novel therapeutics targeting signaling pathways.
Chemical Properties
The fundamental chemical properties of Fmoc-2-methyl-D-phenylalanine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | [1] |
| Synonyms | Fmoc-D-Phe(2-Me)-OH, Fmoc-o-Me-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-methylphenyl)propionic acid | [1] |
| CAS Number | 352351-63-4 | |
| Molecular Formula | C₂₅H₂₃NO₄ | [1] |
| Molecular Weight | 401.45 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 110-116 °C | |
| Solubility | Readily soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP); insoluble in water. | [2] |
| Storage | 2-8 °C, sealed in a dry environment. | [1] |
Spectroscopic Data
| Spectroscopic Technique | Representative Data (for Fmoc-D-phenylalanine) | Interpretation |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.78 (s, 1H, COOH), 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 7.21-7.28 (m, 5H, Phe Ar-H), 4.20-4.30 (m, 3H, Fmoc CH, CH₂), 3.10 (dd, 1H, Phe β-CH₂), 2.95 (dd, 1H, Phe β-CH₂) | The spectrum shows characteristic peaks for the Fmoc group (aromatic and aliphatic protons) and the phenylalanine side chain. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 173.5 (COOH), 156.2 (C=O, urethane), 143.9, 140.7, 137.8, 129.3, 128.1, 127.6, 127.1, 126.5, 125.3, 120.1 (Aromatic C), 65.6 (Fmoc CH₂), 56.5 (Phe α-CH), 46.7 (Fmoc CH), 37.0 (Phe β-CH₂) | The spectrum displays distinct signals for the carbonyl carbons, aromatic carbons of both the Fmoc and phenylalanine moieties, and the aliphatic carbons. |
| Mass Spectrometry (EI) | m/z: 387 (M⁺), 179, 178 (fluorenyl group), 91 (benzyl group) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the Fmoc and phenylalanine structures. |
| Infrared (IR) | ν (cm⁻¹): ~3300 (O-H stretch, carboxylic acid), ~3060 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1740 (C=O stretch, urethane), ~1690 (C=O stretch, carboxylic acid), ~1530 (N-H bend) | The IR spectrum reveals the presence of key functional groups including the carboxylic acid, urethane, and aromatic rings. |
Experimental Protocols
Synthesis of Fmoc-2-methyl-D-phenylalanine
The synthesis of Fmoc-2-methyl-D-phenylalanine typically involves the protection of the amino group of 2-methyl-D-phenylalanine with an Fmoc-reagent under basic conditions. A general protocol is provided below.
Materials:
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2-methyl-D-phenylalanine
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9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
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Sodium bicarbonate (NaHCO₃)
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1,4-Dioxane or Acetone
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
Procedure:
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Dissolution: Dissolve 2-methyl-D-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. If solubility is an issue, a co-solvent such as 1,4-dioxane or acetone can be added to create a 1:1 mixture with the aqueous solution. Stir until the amino acid is completely dissolved.
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Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane or acetone. Add this solution dropwise to the amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring at room temperature.
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Reaction Monitoring: Allow the reaction to proceed overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl. A white precipitate of Fmoc-2-methyl-D-phenylalanine should form.
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Isolation and Drying: Collect the precipitate by vacuum filtration and wash with cold deionized water. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-methyl-D-phenylalanine is incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.
Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
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Fmoc-2-methyl-D-phenylalanine
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Coupling reagent (e.g., HATU, HBTU)
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Base (e.g., DIPEA)
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Deprotection solution: 20% piperidine in DMF
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DMF (peptide synthesis grade)
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DCM (dichloromethane)
Procedure:
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
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Coupling:
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In a separate vial, dissolve Fmoc-2-methyl-D-phenylalanine (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
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Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
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Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
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Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
HPLC Purification
The crude peptide containing 2-methyl-D-phenylalanine is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
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Crude peptide
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HPLC-grade water
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HPLC-grade acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and ACN with 0.1% TFA.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Equilibrate the C18 column with a low percentage of Mobile Phase B. Inject the sample and elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The optimal gradient will depend on the specific peptide sequence.
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Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
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Fraction Collection and Analysis: Collect fractions corresponding to the desired peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Applications in Drug Discovery and Signaling Pathways
The unique properties of Fmoc-2-methyl-D-phenylalanine make it a valuable tool in the design of peptide-based drugs, particularly those targeting G-protein coupled receptors (GPCRs).
Drug Discovery Workflow
The incorporation of Fmoc-2-methyl-D-phenylalanine into a drug discovery workflow can be visualized as follows:
